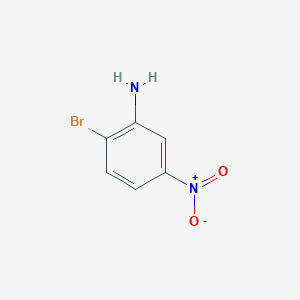

2-Bromo-5-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAUCXCLMDAZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146225 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-47-1 | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Conventional and Modern Synthetic Routes

Established synthetic strategies for 2-bromo-5-nitroaniline often involve the functionalization of readily available aromatic precursors. These methods are characterized by a sequence of well-understood reactions, including nitration, reduction, and amination.

Nitration of Bromoaniline Derivatives

A common approach to synthesizing nitroaniline derivatives involves the direct nitration of a substituted aniline (B41778). However, the direct nitration of aniline itself can lead to oxidation byproducts and a mixture of ortho, meta, and para isomers. In a strongly acidic medium, aniline is protonated to form the anilinium ion, which is a meta-directing group. To achieve greater control over the regioselectivity of the nitration, the highly activating amino group is often protected, for example, through acetylation. This protection moderates the reactivity of the benzene (B151609) ring and directs the incoming nitro group primarily to the para position. A subsequent nitration can then occur at the position ortho to the acetamido group.

While specific literature detailing the direct nitration of 4-bromoaniline (B143363) to yield this compound is not extensively available, the principles can be inferred from similar reactions. For instance, the nitration of acetanilide (B955) itself using a mixture of concentrated sulfuric and nitric acids is a well-established procedure that primarily yields p-nitroacetanilide.

Multi-step Syntheses from Precursors (e.g., Bromobenzene)

A frequently employed and well-documented route to this compound begins with bromobenzene (B47551), a readily available and cost-effective starting material. This multi-step synthesis offers a high degree of control over the final product's structure. beilstein-journals.org

This synthetic pathway involves a three-step sequence:

Nitration: Bromobenzene is first subjected to nitration to introduce a nitro group onto the aromatic ring.

Reduction: The resulting bromonitrobenzene intermediate undergoes reduction of the nitro group to an amino group.

Amination: Finally, an amino group is introduced to yield the target molecule, this compound.

A specific patented method describes the synthesis starting with the dinitration of bromobenzene to form dinitrobromobenzene. beilstein-journals.org This intermediate then undergoes a reduction and subsequent amination to arrive at the final product.

The success of the multi-step synthesis from bromobenzene is highly dependent on the specific reaction conditions and the use of appropriate catalysts. A patented process outlines the following conditions:

Nitration: Bromobenzene is dissolved in concentrated sulfuric acid and reacted with dilute nitric acid at a temperature of 70-90°C for 4 hours. beilstein-journals.org

Reduction and Methylation: The resulting dinitrobromobenzene is dissolved in methanol (B129727) and reacted with sodium methylate in the presence of a nickel catalyst. This step is carried out at a controlled temperature, for instance, under 25°C for 3 hours. beilstein-journals.org

Amination: The product from the previous step is dissolved in acetonitrile, and ammonia (B1221849) gas is introduced at an elevated temperature (e.g., 200°C) for 3 hours to carry out the ammonolysis reaction. beilstein-journals.org

The use of nickel as a catalyst is crucial in the reduction and subsequent reactions, facilitating the transformation of the nitro-substituted intermediate. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Purity

| Nitration Temperature (°C) | Reduction/Methylation Temperature (°C) | Amination Temperature (°C) | Overall Yield (%) |

|---|---|---|---|

| 70 | 15 | 150 | 81.2 |

| 85 | 25 | 200 | 77.9 |

| 82 | 24 | 220 | 75.6 |

| 75 | 30 | 180 | 74.2 |

Data sourced from patent CN105646234A. beilstein-journals.org

As indicated in the table, variations in temperature at each stage of the synthesis have a direct effect on the final yield of this compound. The highest reported yield of 81.2% was achieved with a nitration temperature of 70°C, a reduction/methylation temperature of 15°C, and an amination temperature of 150°C. beilstein-journals.org This suggests that lower temperatures in the initial steps may be favorable for maximizing the product yield. Further optimization could involve adjusting parameters such as reaction time, catalyst loading, and reagent concentrations. Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid. beilstein-journals.org

Exploration of Novel Synthetic Approaches

While conventional methods for the synthesis of this compound are well-established, ongoing research in organic synthesis seeks to develop more efficient, sustainable, and safer methodologies. These novel approaches often focus on the use of advanced catalytic systems and process technologies.

One area of innovation is the application of flow chemistry for nitration reactions. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles for highly exothermic reactions like nitration. vapourtec.com This technology has the potential to improve the selectivity of nitration reactions, reduce the formation of byproducts, and allow for safer handling of hazardous reagents. vapourtec.com

Furthermore, the development of novel catalytic systems for amination reactions is an active area of research. While nickel catalysis is employed in the conventional synthesis, other transition metal catalysts, including palladium and copper, are known to be effective for C-N bond formation. The exploration of more efficient and selective catalysts could lead to milder reaction conditions, reduced catalyst loading, and higher yields. Electrochemically enabled, nickel-catalyzed amination is a modern approach that can facilitate C-N coupling at ambient temperatures.

Additionally, research into the direct functionalization of C-H bonds offers a more atom-economical approach to the synthesis of substituted anilines. While not yet specifically applied to this compound, these advanced synthetic strategies could provide more direct and environmentally friendly routes to this and other polysubstituted anilines in the future.

Catalytic Transformations

Catalytic methods are pivotal in modern organic synthesis, offering pathways to complex molecules with increased efficiency and selectivity. In the synthesis of this compound, transition metal catalysis, particularly using nickel, has been documented.

One notable synthetic route involves a multi-step process commencing from bromobenzene. google.com This process includes nitration to form a dinitrobromobenzene intermediate. The subsequent key step employs a nickel catalyst to facilitate the reaction of the dinitrobromobenzene intermediate with sodium methylate, ultimately leading to the formation of this compound after an ammonolysis step. google.com

The nickel-catalyzed step is crucial for the selective transformation of the intermediate. The reaction conditions for this catalytic step, as described in the patent literature, are summarized in the table below. google.com

Table 1: Reaction Parameters for Nickel-Catalyzed Synthesis Step

| Parameter | Value |

|---|---|

| Starting Material | Dinitrobromobenzene |

| Catalyst | Nickel |

| Reagent | Sodium Methylate |

| Solvent | Methanol |

| Temperature | 15-30 °C |

| Reaction Time | 2.5-4 hours |

This catalytic approach highlights the utility of transition metals in facilitating key bond-forming or transformation reactions that might otherwise be challenging. The specific conditions, including temperature and reaction time, are optimized to maximize the yield of the desired product. google.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to the development of chemical syntheses, aiming to reduce the environmental impact of chemical processes. These principles encourage, among other things, the maximization of atom economy, the use of safer solvents and reagents, and the design of energy-efficient processes.

When evaluating the synthesis of this compound, several green chemistry principles can be considered:

Atom Economy: This principle, developed by Barry Trost, emphasizes the efficiency of a reaction in converting reactants' atoms into the desired product. rsc.orgskpharmteco.com In a multi-step synthesis, like the one described for this compound, a thorough analysis of the atom economy of each step is essential to identify areas for improvement. Reactions with poor atom economy generate more waste. google.com

Use of Safer Solvents and Auxiliaries: The choice of solvents is a critical aspect of green chemistry. The patented synthesis of this compound utilizes solvents such as concentrated sulfuric acid, methanol, and acetonitrile. google.com Green chemistry principles would encourage the exploration of more environmentally benign alternatives to these volatile and potentially hazardous organic solvents.

Catalysis: The use of catalytic reagents is inherently a green principle as catalysts are used in small amounts and can be recycled, reducing the generation of stoichiometric waste. rsc.org The nickel-catalyzed step in the synthesis of this compound aligns with this principle. google.com Further research could focus on developing even more efficient and recyclable catalysts, potentially including palladium-based systems which are known for their high activity in various cross-coupling and amination reactions. mit.edule.ac.uk

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The nickel-catalyzed step in the synthesis of this compound is reported to be conducted at relatively low temperatures (15-30 °C), which is favorable from an energy efficiency perspective. google.com

While a dedicated and fully optimized "green" synthesis of this compound is not extensively reported in the available literature, applying these principles to existing methods can guide future research towards more sustainable and environmentally friendly production of this important chemical intermediate. The focus would be on improving atom economy, reducing the use of hazardous materials, and enhancing energy efficiency.

Reactivity and Mechanistic Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those rendered electron-deficient by appropriate substituents. wikipedia.org The SNAr mechanism is favored for aryl halides that possess electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com

The reactivity of 2-Bromo-5-nitroaniline in SNAr reactions is dictated by the electronic effects of its three substituents: the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is a strong activator for SNAr reactions. masterorganicchemistry.comyoutube.com Its position para to the bromine leaving group is optimal, as it can effectively stabilize the negative charge of the reaction intermediate through resonance. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. masterorganicchemistry.compressbooks.pub

Bromo Group (-Br): The bromine atom serves as the leaving group in this context. Its departure is typically part of the second, faster step of the reaction, which restores the aromaticity of the ring. pressbooks.pub While halogens are generally deactivating in electrophilic substitutions, in SNAr, the high electronegativity of the halogen can increase the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. youtube.com

Amino Group (-NH₂): The amino group is a strong electron-donating group, which generally deactivates the aromatic ring toward nucleophilic attack. However, its influence is position-dependent and generally less dominant than the powerful activating effect of the para-nitro group.

The combined influence of a strong para activating group (-NO₂) and the bromine leaving group makes the ring susceptible to nucleophilic attack at the carbon bearing the bromine.

| Substituent | Position (relative to -Br) | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | para (C-5) | Strongly Electron-Withdrawing (Activating) | Strongly activates the ring by stabilizing the Meisenheimer intermediate via resonance. |

| Amino (-NH₂) | ortho (C-2) | Strongly Electron-Donating (Deactivating) | Deactivates the ring by increasing electron density, but this effect is overcome by the para-nitro group. |

| Bromo (-Br) | ipso (C-1) | Leaving Group / Weakly Electron-Withdrawing | Serves as the displaceable group and contributes to the electrophilicity of the ipso-carbon. |

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.pub The first step, which is the addition of the nucleophile to the carbon atom bearing the leaving group, is typically the slow, rate-determining step. nih.govlibretexts.org This step involves the formation of a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The kinetics of the reaction are highly dependent on the stability of this intermediate. For this compound, the negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. masterorganicchemistry.comlibretexts.org This delocalization provides significant stabilization, lowering the energy of the transition state leading to the intermediate and thus accelerating the reaction. masterorganicchemistry.com Thermodynamically, while the Meisenheimer complex is an energy minimum on the reaction coordinate, it is significantly less stable than both the reactants and the products. researchgate.net The second step, the elimination of the bromide ion, is fast because it restores the highly stable aromatic system. pressbooks.pub

The long-accepted mechanism for SNAr reactions is a stepwise process featuring a distinct Meisenheimer intermediate. nih.govresearchgate.net However, extensive computational and experimental work has shown that many SNAr reactions may proceed through a one-step, or "concerted," pathway. springernature.comstackexchange.com

Stepwise Mechanism: This pathway is favored when the Meisenheimer intermediate is significantly stabilized. researchgate.net The presence of a strong electron-withdrawing group like the nitro group in this compound provides this stabilization. In this model, there are two transition states and one intermediate. researchgate.net

Concerted Mechanism (cSNAr): In this mechanism, the addition of the nucleophile and the departure of the leaving group occur simultaneously, passing through a single transition state that resembles the Meisenheimer complex. nih.govstackexchange.com This pathway is more common when the ring is less activated or when the leaving group is particularly good (e.g., chloride or bromide). stackexchange.com

For substrates like this compound, which contain a strong activating nitro group, the stepwise mechanism is considered highly probable. However, the distinction can be subtle, and the actual pathway may exist on a spectrum between a fully stepwise and a fully concerted process, influenced by the specific nucleophile and reaction conditions. researchgate.net

| Feature | Stepwise SNAr | Concerted SNAr |

|---|---|---|

| Intermediates | One discrete Meisenheimer intermediate. | No intermediate; the Meisenheimer structure is a transition state. |

| Transition States | Two transition states. | One transition state. |

| Rate-Determining Step | Formation of the Meisenheimer intermediate. nih.gov | The single step of simultaneous bond formation and breakage. |

| Favored By | Strong electron-withdrawing groups (-NO₂); poor leaving groups (-F). springernature.comstackexchange.com | Less activated rings; good leaving groups (-Cl, -Br). stackexchange.com |

Electrophilic Aromatic Substitution Reactions

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The reactivity of this compound towards EAS is governed by a competition between the activating amino group and the deactivating nitro and bromo groups.

Activating/Deactivating Effects: The amino group is a powerful activating group, while the nitro group is strongly deactivating and the bromo group is moderately deactivating. mnstate.eduwvu.edu Therefore, the ring as a whole is significantly less reactive towards electrophiles than benzene (B151609) itself.

Directing Effects: The outcome of an EAS reaction is controlled by the directing effects of the substituents. The amino group is an ortho, para-director, the bromo group is also an ortho, para-director, and the nitro group is a meta-director. wvu.edu The potent activating and directing effect of the amino group typically dominates. csbsju.edu

Given the positions of the existing groups on this compound (C1-Br, C2-NH₂, C5-NO₂), the amino group at C2 would direct an incoming electrophile to its ortho (C3) and para (C6) positions. The C6 position is also ortho to the bromine and meta to the nitro group. The C3 position is meta to the nitro group. Due to steric hindrance from the adjacent bromine and amino groups, substitution at the C3 position might be less favored. Therefore, the most likely position for electrophilic attack is the C6 position.

Redox Chemistry of the Nitro and Amine Functionalities

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.orgyoutube.com This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and reactivity of the aromatic ring. csbsju.edu For this compound, this conversion yields 2-bromo-1,4-benzenediamine.

A variety of reagents can accomplish this reduction, and the choice often depends on the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: Reagents such as hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C; Raney Nickel) are highly effective. commonorganicchemistry.com However, Pd/C can sometimes lead to dehalogenation (loss of the bromine atom). commonorganicchemistry.com Raney Nickel is often a safer choice when preserving an aryl halide is necessary. commonorganicchemistry.com

Metals in Acid: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). csbsju.eduyoutube.com These conditions are generally mild and highly chemoselective for the nitro group, leaving the aryl bromide intact. commonorganicchemistry.com

Other Reagents: Other methods include the use of sodium hydrosulfite or tin(II) chloride. wikipedia.org

The resulting product, a diamine, is a versatile synthetic intermediate.

| Reagent | Typical Conditions | Selectivity Notes for this compound |

|---|---|---|

| H₂ / Pd-C | H₂ gas, catalytic Pd/C, solvent (e.g., ethanol) | Highly efficient but carries a risk of reductive dehalogenation (loss of -Br). commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, catalytic Raney Ni, solvent | Effective for nitro reduction with a lower risk of dehalogenating the aryl bromide compared to Pd/C. commonorganicchemistry.com |

| Fe / HCl | Iron powder in aqueous HCl or acetic acid | A mild, common, and chemoselective method that preserves the C-Br bond. youtube.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Tin(II) chloride in concentrated HCl | Provides mild reduction and is tolerant of many other functional groups, including aryl halides. commonorganicchemistry.com |

| Zn / HCl | Zinc dust in aqueous acid | A mild method for reducing nitro groups to amines. commonorganicchemistry.com |

Oxidation Reactions of the Amino Group

The amino group of this compound can be oxidized to a nitro group, yielding 1-bromo-2,4-dinitrobenzene. This transformation requires potent oxidizing agents capable of overcoming the deactivating effect of the existing nitro group on the aromatic ring. One such effective reagent is trifluoroperacetic acid (TFPAA), known for its high reactivity in oxidizing relatively unreactive amines. wikipedia.org While specific studies on the oxidation of this compound are not extensively documented, the general efficacy of trifluoroperacetic acid in converting aromatic amines to nitro compounds suggests its applicability in this conversion. wikipedia.org

Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of aryl halides.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov In the case of this compound, the carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. libretexts.org The presence of the nitro group, an electron-withdrawing substituent, can influence the reactivity of the aryl bromide. Studies on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines have demonstrated that electron-withdrawing groups, including nitro groups, are well-tolerated in such reactions, suggesting the feasibility of coupling this compound with various boronic acids to form substituted nitro-biaryls. nih.gov

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction would involve the coupling of this compound with a primary or secondary amine. The general mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org While the nitro group can be incompatible with the strong bases often used in this reaction, careful selection of reaction conditions can allow for successful coupling. libretexts.org

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-Aryl-5-nitroaniline |

| Buchwald-Hartwig | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N-(2-bromo-5-nitrophenyl)-R¹R²-amine |

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals like copper and nickel also catalyze important transformations of aryl halides.

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. wikipedia.org The reaction typically requires high temperatures and polar solvents. The presence of an electron-withdrawing group, such as the nitro group in this compound, generally enhances the reactivity of the aryl halide towards nucleophilic attack, making the Ullmann condensation a viable method for its derivatization. wikipedia.org For instance, the reaction of this compound with a phenol (B47542) in the presence of a copper catalyst would yield a diaryl ether.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed methods. Nickel catalysts can facilitate the amination of aryl bromides with a variety of amines. nih.gov These reactions can often proceed under milder conditions compared to traditional Ullmann reactions. The electrochemical nickel-catalyzed amination of aryl bromides has been shown to be effective for a broad range of substrates, including those with electron-withdrawing groups. nih.gov

Electron-Driven Reactions and Dissociation Pathways

The study of electron interactions with molecules in the gas phase provides fundamental insights into their intrinsic properties and reactivity.

Gas-Phase Electron Attachment Studies

In the gas phase, this compound can interact with low-energy electrons to form a transient negative ion (TNI). This process, known as electron attachment, is a resonant process, meaning it occurs most efficiently at specific electron energies. For nitroaromatic compounds, the nitro group has a high electron affinity, making it a primary site for electron attachment. researchgate.net The captured electron can occupy a low-lying vacant π* orbital of the nitro group. The stability of the resulting TNI depends on the electron's energy and the molecular structure.

Formation and Fragmentation of Anionic Species

Following its formation, the transient negative ion of this compound can undergo several processes, including autodetachment of the electron or dissociation into a stable anion and one or more neutral fragments. This latter process is termed dissociative electron attachment (DEA). The fragmentation pathways are dependent on the initial energy of the electron and the relative strengths of the chemical bonds within the molecule.

Based on the electron ionization mass spectrum of this compound, several fragmentation pathways can be inferred. nist.gov The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 216 and 218, corresponding to the two bromine isotopes. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group or its components.

| m/z | Plausible Fragment Identity | Neutral Loss |

|---|---|---|

| 218/216 | [C₆H₅BrN₂O₂]⁺ (Molecular Ion) | - |

| 188/186 | [C₆H₅BrN₂O]⁺ | O |

| 170/168 | [C₆H₄BrN]⁺ | NO₂ |

| 138 | [C₆H₆N₂O₂]⁺ | Br |

| 90 | [C₅H₄N]⁺ | Br, HCN, NO |

In dissociative electron attachment studies of similar compounds like 2-bromo-5-nitrothiazole, the primary anionic fragments observed are often Br⁻ and NO₂⁻, formed through the cleavage of the C-Br and C-NO₂ bonds, respectively. researchgate.net It is therefore highly probable that DEA to this compound would also lead to the formation of these anions at specific electron energies. The relative intensities of these fragments would provide information about the branching ratios of the different dissociation channels.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of the atoms within a molecule. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide a comprehensive vibrational fingerprint of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-bromo-5-nitroaniline, the FT-IR spectrum is characterized by distinct bands corresponding to its primary functional groups: the amino (-NH2) group, the nitro (-NO2) group, the carbon-bromine (C-Br) bond, and the substituted benzene (B151609) ring.

The amino group typically exhibits two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. cdnsciencepub.com The presence of the electron-withdrawing nitro group can influence the position and intensity of these bands. The nitro group itself is identified by two strong absorption bands: the asymmetric stretching vibration (νas NO₂) usually appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration (νs NO₂) is found between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers, often in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique that involves scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In this compound, the symmetric stretching of the nitro group often produces a very strong and characteristic band in the FT-Raman spectrum. nih.gov The aromatic ring stretching vibrations are also typically strong. The C-Br stretching vibration is also readily observed in the Raman spectrum. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

A precise assignment of the observed vibrational bands to specific molecular motions is achieved through detailed vibrational analysis, often supported by quantum chemical calculations such as Density Functional Theory (DFT). nih.govsphinxsai.comscholarsresearchlibrary.com For complex molecules, a normal coordinate analysis (NCA) is performed to provide a complete description of the molecular vibrations. nih.govias.ac.in

NCA uses Wilson's F-G matrix method to calculate the vibrational frequencies and the Potential Energy Distribution (PED). ias.ac.in The PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of each spectral band. nih.gov While a specific NCA for this compound is not extensively published, assignments can be reliably made by comparing its spectra with those of structurally similar compounds like other substituted nitroanilines. nih.govsphinxsai.comscholarsresearchlibrary.com

The table below presents a detailed assignment of the principal vibrational modes for this compound, based on characteristic frequencies reported for analogous compounds.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3450 - 3550 | νas(NH₂) | Asymmetric N-H Stretching |

| 3350 - 3450 | νs(NH₂) | Symmetric N-H Stretching |

| 3050 - 3150 | ν(C-H) | Aromatic C-H Stretching |

| 1610 - 1640 | δ(NH₂) | NH₂ Scissoring (Bending) |

| 1580 - 1610 | ν(C=C) | Aromatic Ring Stretching |

| 1500 - 1570 | νas(NO₂) | Asymmetric NO₂ Stretching |

| 1450 - 1500 | ν(C=C) | Aromatic Ring Stretching |

| 1300 - 1370 | νs(NO₂) | Symmetric NO₂ Stretching |

| 1250 - 1300 | ν(C-N) | C-NH₂ Stretching |

| 800 - 900 | γ(C-H) | C-H Out-of-plane Bending |

| 820 - 860 | δ(NO₂) | NO₂ Bending (Scissoring) |

| 650 - 700 | δ(NO₂) | NO₂ Bending (Wagging) |

| 500 - 650 | ν(C-Br) | C-Br Stretching |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the transitions of electrons from lower to higher energy orbitals upon absorption of light.

The UV-Vis spectrum of this compound is dominated by the electronic system of the nitroaniline chromophore. Nitroanilines are classic examples of "push-pull" systems, where the electron-donating amino group (-NH₂, the "push") is in conjugation with the electron-withdrawing nitro group (-NO₂, the "pull") through the π-system of the benzene ring. chemrxiv.org This arrangement leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. chemrxiv.org

The spectrum typically shows one or more broad absorption bands in the UV and visible regions. The position and intensity of these bands are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netnih.gov In polar solvents, the excited state, which has a larger dipole moment due to charge transfer, is stabilized more than the ground state. This leads to a lower transition energy and a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). aip.orgaip.org

The main absorption band observed in the UV-Vis spectrum of nitroaniline derivatives is typically assigned to a π→π* transition with substantial intramolecular charge transfer character. chemrxiv.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the amino group and the phenyl ring, while the LUMO is primarily localized on the nitro group. chemrxiv.org

The significant solvatochromic shifts observed for related compounds like p-nitroaniline illustrate the strong influence of solvent polarity on the electronic transitions. nih.govacs.org The absorption maximum (λmax) undergoes a pronounced red shift as the solvent polarity increases, which is indicative of an excited state that is more polar than the ground state.

The following table demonstrates the typical solvatochromic behavior for a related compound, p-nitroaniline, which is expected to be similar for this compound.

| Solvent | Dielectric Constant (ε) | λmax (nm) for p-nitroaniline |

| Cyclohexane | 2.02 | ~325 |

| Dioxane | 2.21 | ~343 |

| Acetonitrile | 37.5 | ~369 |

| Water | 80.1 | ~381 |

This strong dependence on the solvent environment underscores the significant charge redistribution that occurs upon electronic excitation in this compound and related push-pull molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are used to map out the carbon-hydrogen framework.

While specific, publicly available experimental data for the ¹H NMR spectrum of this compound is not readily found in surveyed literature, the expected spectrum can be predicted based on its chemical structure. The molecule has three aromatic protons and two amine protons, leading to distinct signals.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the benzene ring (H-3, H-4, and H-6). The electron-withdrawing effects of the nitro (NO₂) group and the bromine (Br) atom, along with the electron-donating effect of the amino (NH₂) group, significantly influence the chemical shifts of these protons.

H-6: This proton is ortho to the bromine atom and meta to the nitro group. It is expected to appear as a doublet.

H-4: This proton is ortho to the nitro group and meta to the bromine atom. The strong deshielding effect of the nitro group would likely cause this proton to have the most downfield shift, appearing as a doublet of doublets.

H-3: This proton is ortho to the amino group and meta to both the bromine and nitro groups. It is expected to appear as a doublet.

The two protons of the amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not detailed in the available search results. However, a theoretical analysis predicts six distinct signals for the six carbon atoms in the benzene ring, as they are in chemically non-equivalent environments due to the substitution pattern.

C-1 (C-NH₂): The carbon atom bonded to the amino group.

C-2 (C-Br): The carbon atom bonded to the bromine atom. Its signal is expected to be shifted upfield compared to the other substituted carbons due to the "heavy atom effect."

C-3, C-4, C-6: The carbon atoms bonded to hydrogen.

C-5 (C-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group, which would cause a significant downfield shift for this signal.

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Studies

Mass spectrometry of this compound provides crucial information for confirming its molecular weight and revealing details about its structure through fragmentation analysis. The electron ionization (EI) mass spectrum displays a characteristic pattern that aids in its identification. nist.gov

The molecular weight of this compound is approximately 217.02 g/mol . nist.govnih.gov Due to the presence of a bromine atom, the molecular ion is observed as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). nih.gov In the case of this compound, these peaks appear at m/z 216 and 218. nih.gov

The fragmentation pattern is influenced by the substituents on the aromatic ring. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). The fragmentation of this compound would lead to several key fragment ions. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 90. nih.gov

Table 1: Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Identity/Proposed Fragment | Significance |

|---|---|---|

| 218 | [C₆H₅⁸¹BrN₂O₂]⁺ | Molecular ion peak (M+2) with ⁸¹Br isotope. nih.gov |

| 216 | [C₆H₅⁷⁹BrN₂O₂]⁺ | Molecular ion peak (M) with ⁷⁹Br isotope. nih.gov |

This fragmentation data, particularly the isotopic signature of the molecular ion, provides unambiguous evidence for the presence of a single bromine atom and confirms the molecular mass of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding the reactivity and properties of a compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For substituted anilines, the planarity of the molecule and the orientation of the amino and nitro groups are key structural parameters.

In a study on 2,6-dibromo-4-nitroaniline, DFT calculations with the B3LYP method and 6-31G* basis set were used to determine its optimized geometry. nih.gov Similarly, the molecular structure of 2-chloro-5-nitroaniline (B146338) has been shown to be nearly planar. nih.govresearchgate.net For 2-bromo-5-nitroaniline, it is anticipated that the benzene (B151609) ring will be planar. The amino (-NH2) and nitro (-NO2) groups, being attached to the aromatic ring, will also lie in or close to this plane to maximize electronic conjugation. The bromine atom, due to its size, may cause minor steric hindrance, but significant deviation from planarity is not expected. An intramolecular hydrogen bond between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group is a common feature in ortho-nitroanilines, which contributes to the planarity and stability of the conformation.

Table 1: Representative Optimized Geometrical Parameters of Related Halogenated Nitroanilines (Note: Data is for analogous compounds and serves as an estimation for this compound)

| Parameter | 2-Chloro-5-nitroaniline nih.gov | 2,6-Dibromo-4-nitroaniline nih.gov (Theoretical) |

|---|---|---|

| C-N (amino) Bond Length (Å) | Data not available | ~1.39 |

| C-N (nitro) Bond Length (Å) | Data not available | ~1.48 |

| C-Halogen Bond Length (Å) | ~1.74 (C-Cl) | ~1.90 (C-Br) |

| N-O Bond Lengths (Å) | Data not available | ~1.23 |

This is an interactive data table. Users can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. In this compound, the presence of the bromine atom will also influence the orbital energies. Halogens can have a dual effect: their electronegativity can lower orbital energies, while their lone pairs can participate in resonance, raising the energy of occupied orbitals.

Studies on other halogenated anilines and nitroanilines have shown that the HOMO-LUMO gap is a key parameter in assessing their properties. researchgate.netthaiscience.info For instance, the calculated HOMO-LUMO energy gap for p-nitroaniline is approximately 3.89 eV. thaiscience.info The introduction of a bromine atom is expected to modulate this value.

Nonlinear Optical (NLO) Properties

Theoretical investigations into organic molecules for nonlinear optical (NLO) applications have identified compounds with specific structural features as promising candidates. Among these, nitroaniline derivatives are notable for their significant NLO responses. researchgate.net Organic NLO materials are valued for their potential in information technology due to their high nonlinearities and rapid response times. e-journals.in The NLO properties of these molecules are primarily attributed to the intramolecular charge transfer (ICT) that occurs between an electron-donating group and an electron-accepting group through a π-conjugated system. e-journals.in

In the case of this compound, the molecule is structured with an electron-donating amino (-NH₂) group and an electron-withdrawing nitro (-NO₂) group attached to a benzene ring. researchgate.net This "push-pull" configuration facilitates ICT, which is the fundamental source of high NLO activity. The bromine atom also acts as an electron-withdrawing substituent, further influencing the electronic distribution and NLO response of the molecule. The delocalization of π-electrons across the molecular framework is a key factor that causes polarization in organic NLO materials. nih.gov

First-Order Hyperpolarizability Calculations

The measure of a molecule's NLO activity is its first-order hyperpolarizability (β). e-journals.in Computational quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate this property. worldscientific.com For nitroaniline derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental values. researchgate.networldscientific.com

The calculation of β involves determining the molecule's response to an applied electric field. A large β value indicates a significant NLO response. e-journals.in Studies on similar molecules, like p-nitroaniline, which is often used as a benchmark, show that a combination of specific functionals (like PBE0 or CAM-B3LYP) and basis sets (such as 6-311+G**) can yield accurate predictions of frequency-dependent second-order polarizability. worldscientific.com For this compound, similar computational approaches would be used to quantify its NLO potential, with the results providing a theoretical basis for its suitability in NLO applications.

Relationship to Molecular Structure and Electronic Properties

The magnitude of the first-order hyperpolarizability is intrinsically linked to the molecule's structure and electronic characteristics. The efficiency of the intramolecular charge transfer is paramount. e-journals.in In this compound, the amino group serves as the electron donor and the nitro group as the primary electron acceptor. The π-system of the benzene ring acts as the conduit for this charge transfer.

Thermodynamic Properties Calculation

Thermodynamic properties of this compound have been estimated using computational methods. The Joback method, a group contribution technique, allows for the prediction of several key thermodynamic parameters based on the molecular structure. These calculated values provide essential data for process simulation and modeling. chemeo.com

Below is a table of calculated thermodynamic properties for this compound. chemeo.com

| Property | Value | Unit |

|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 209.11 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 95.78 | kJ/mol |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 26.40 | kJ/mol |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 66.22 | kJ/mol |

| Normal Boiling Point Temperature (Tboil) | 663.85 | K |

| Normal melting (fusion) point (Tfus) | 495.51 | K |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to investigate chemical bonding and intermolecular forces. chemtools.orgresearchgate.net NCI analysis is particularly useful for visualizing and identifying non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its derivatives. chemtools.org The method relies on the reduced density gradient (s), which helps distinguish between covalent bonding and non-covalent interactions. chemtools.org

QTAIM provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. researchgate.net This analysis identifies critical points in the electron density field, which are then used to characterize the nature of atomic and molecular interactions.

Bond Critical Point (BCP) Analysis

Within the QTAIM framework, a Bond Critical Point (BCP) is a point along the path between two nuclei where the electron density gradient is zero. researchgate.net The properties of the electron density at this point, specifically the density value (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the interaction.

Covalent Bonds: Characterized by high values of ρ(r) and a large negative value of ∇²ρ(r), indicating a concentration of electron density.

Non-Covalent Interactions (e.g., hydrogen bonds, halogen bonds): Typically show low values of ρ(r) and small, positive values of ∇²ρ(r), indicating a depletion of electron density, which is characteristic of closed-shell interactions. researchgate.net

Analysis of the BCPs in this compound would allow for a quantitative description of all covalent bonds (e.g., C-C, C-N, N-O, C-Br) as well as any potential intramolecular non-covalent interactions.

Characterization of Intra- and Intermolecular Interactions

The combination of QTAIM and NCI analysis provides a comprehensive picture of the various interactions that stabilize the molecular and crystal structure of this compound. Studies on a structural isomer, 2-Bromo-4-nitroaniline, have confirmed the presence of specific intra- and intermolecular interactions. nih.govresearchgate.net

Intramolecular Interactions: An intramolecular N-H···Br hydrogen bond is observed in the isomer, leading to the formation of a stable five-membered ring. nih.govresearchgate.net A similar interaction is plausible in this compound, which would be identified by a BCP between the hydrogen of the amino group and the bromine atom.

Intermolecular Interactions: In the crystal structure of the isomer, intermolecular N-H···N and N-H···O hydrogen bonds link adjacent molecules, playing a crucial role in the stabilization of the crystal packing. nih.govresearchgate.net For this compound, these analyses would be used to identify and characterize the hydrogen bonds formed between the amino group of one molecule and the nitro group of a neighboring molecule. Furthermore, potential halogen bonding involving the bromine atom could also be explored, providing a detailed understanding of the forces governing its solid-state architecture.

Derivatives and Functional Materials Development

Synthesis of Novel Derivatives of 2-Bromo-5-nitroaniline

The structural features of this compound make it an ideal precursor for the synthesis of a wide range of novel derivatives. The amino group can be readily acylated, alkylated, or diazotized, while the bromine atom can participate in various cross-coupling reactions. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be displaced under certain conditions. This chemical versatility allows for the systematic modification of the parent molecule to explore the structure-activity relationships of its derivatives.

Substituted nitrobenzene (B124822) and aniline (B41778) derivatives are important intermediates in the synthesis of various industrial and pharmaceutical compounds, including dyes, pigments, pesticides, and heterocyclic compounds. nih.govresearchgate.net The core structure of this compound can be further functionalized to introduce additional halo- or nitro-substituents, thereby modulating the electronic and steric properties of the molecule. For instance, electrophilic aromatic substitution reactions could potentially introduce additional nitro groups onto the aromatic ring, subject to the directing effects of the existing substituents.

Furthermore, the bromine atom can be replaced with other halogens through nucleophilic aromatic substitution or transition metal-catalyzed reactions, leading to a variety of halo-substituted aniline derivatives. The closely related compound, 2-chloro-5-nitroaniline (B146338), is a known precursor for a range of substituted anilines, suggesting that this compound can be utilized in a similar fashion to generate a library of derivatives with varying substitution patterns. nih.gov

The chemical functionalities of this compound make it a valuable building block for the synthesis of various heterocyclic systems. The amino group can react with dicarbonyl compounds or their equivalents to form a range of nitrogen-containing heterocycles. Additionally, the bromine atom can serve as a handle for intramolecular cyclization reactions or for palladium-catalyzed cross-coupling reactions to construct more complex heterocyclic frameworks.

For example, substituted anilines are key starting materials in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. The analogue, 2-chloro-5-nitroaniline, has been used as a precursor in the synthesis of pyridazinobenzodiazepin-5-ones, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, and 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles, which have shown potential as agents against human cytomegalovirus infections. nih.govresearchgate.net By analogy, this compound is expected to be a versatile precursor for a wide array of biologically relevant heterocyclic compounds.

Applications in Medicinal Chemistry Research

The development of new therapeutic agents is a cornerstone of medicinal chemistry research. The structural motif of this compound provides a platform for the design and synthesis of novel molecules with potential biological activity. The ability to systematically modify its structure allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic targets.

Nitro-containing compounds are prevalent in a number of antimicrobial agents, and their biological activity is often attributed to the production of toxic intermediates upon reduction of the nitro group. nih.gov The presence of the nitro group in this compound suggests that its derivatives could be explored for their antimicrobial properties. Furthermore, the broader class of substituted anilines is a common feature in many biologically active molecules.

Research on the related compound, 2-bromo-5-chloroaniline, has shown that it can be used to synthesize chiral 3-aryl-3-benzyloxindoles with antitumor activity. chemicalbook.com This highlights the potential of using halo- and nitro-substituted anilines as starting materials for the development of new anticancer agents. The synthesis of biologically active molecules is a key focus of modern drug discovery, and multicomponent reactions are often employed to generate libraries of diverse compounds for screening. researchgate.net

Below is a table of exemplary biologically active molecules derived from substituted anilines, illustrating the potential applications of derivatives of this compound.

| Derivative Class | Potential Biological Activity |

| Pyridazinobenzodiazepin-5-ones | Non-nucleoside HIV Reverse Transcriptase Inhibitors |

| Dihalo-D-ribofuranosylbenzimidazoles | Antiviral (e.g., against human cytomegalovirus) |

| Chiral 3-aryl-3-benzyloxindoles | Antitumor |

A key strategy in modern drug design is the development of molecules that selectively target specific biological pathways involved in disease. This approach aims to maximize therapeutic efficacy while minimizing off-target side effects. The versatile chemical nature of this compound allows for its incorporation into scaffolds that can be tailored to interact with specific enzymes or receptors.

For instance, the development of bone-targeted Src kinase inhibitors has been explored using pyrrolo- and pyrazolopyrimidine analogues. researchgate.net While not directly derived from this compound, this research exemplifies the principle of designing targeted therapies. By attaching specific functional groups or incorporating the aniline scaffold into larger molecules with known binding properties, it is conceivable to develop derivatives of this compound that target specific biological pathways implicated in various diseases.

Radiolabeled compounds are invaluable tools in medical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes in vivo. The development of novel radiolabeled imaging agents is a vibrant area of research, with applications in oncology, neurology, and cardiology. nottingham.ac.uk

The presence of a bromine atom in this compound makes it a candidate for the development of radiolabeled analogues. Radioisotopes of bromine, such as bromine-76 (B1195326) and bromine-77, are known positron and gamma emitters, respectively, and could potentially be used to label derivatives of this compound for PET and SPECT imaging. nih.gov Alternatively, the bromine atom could be replaced with a radioisotope of iodine, such as iodine-123, iodine-124, or iodine-131, which are commonly used in radiopharmaceuticals. bohrium.com The development of radiolabeled analogues of biologically active molecules derived from this compound could enable in vivo studies of their pharmacokinetics, target engagement, and therapeutic efficacy.

Intermediate in Dye and Pigment Research

This compound is a significant intermediate in the synthesis of various dyes and pigments, particularly azo dyes. Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis of these dyes from this compound follows a well-established two-step process known as diazotization followed by azo coupling. nih.govmdpi.com

In the first step, the primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) to generate the reactive diazonium ion (-N₂⁺). atbuftejoste.com.ng The presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups on the aromatic ring influences the stability and reactivity of the resulting diazonium salt.

Once formed, the 2-bromo-5-nitrobenzenediazonium salt acts as an electrophile in the second step, the azo coupling reaction. It is reacted with an electron-rich coupling component, which is typically a phenol (B47542), naphthol, or another aromatic amine. nih.gov The coupling partner dictates the final color and properties of the dye. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, resulting in the formation of the characteristic azo bond and yielding a highly conjugated system responsible for the dye's color. Dyes synthesized from nitroaniline derivatives can produce a range of colors from yellow to orange and brown, depending on the specific coupling component used. mdpi.comscialert.net

The specific substituents on both the diazonium salt precursor and the coupling component allow for fine-tuning of the resulting dye's properties, including its shade, lightfastness, and affinity for different fibers. mdpi.com Disazo dyes, which contain two azo groups, can also be synthesized using derivatives of this compound, leading to compounds with potential applications as near-infrared absorbers. iiste.org

| Aniline Derivative (Diazonium Component Precursor) | Coupling Component | Resulting Dye Class | Potential Color Range |

|---|---|---|---|

| This compound | 2-Naphthol | Monoazo Dye | Red/Orange |

| p-Nitroaniline | H-Acid (8-amino-1-naphthol-3,6-disulfonic acid) | Monoazo Acid Dye | Plum Purple atbuftejoste.com.ng |

| 2-Methoxy-5-nitroaniline (B165355) | 1,3-Diaminobenzene | Monoazo Disperse Dye | Yellow/Orange scialert.net |

| 4-Bromoaniline (B143363) | 3-Aminophenol (intermediate for disazo) | Disazo Disperse Dye | Brown iiste.org |

Role in Advanced Materials Science

The unique molecular structure of this compound, featuring electron-donating (amine), electron-withdrawing (nitro), and electronegative (bromo) functional groups, makes it a valuable building block in advanced materials science beyond traditional dyes. Its applications extend into polymer chemistry and the development of sophisticated optical and electronic materials.

Polymer Chemistry Applications

This compound and its isomers serve as monomers or key intermediates in the synthesis of specialized polymers. The reactive amine and bromo groups provide sites for polymerization reactions, allowing for the incorporation of the molecule's electronic and structural features into a larger macromolecular framework.

One significant application is in the creation of organometallic polymers. Research has shown that related nitroaniline derivatives, such as 2,6-diethynyl-4-nitroaniline, can be used as bridging spacers in the synthesis of soluble organometallic polymers with platinum(II) and palladium(II) in the main chain. acs.org These rigid-rod polymers exhibit interesting electrical and optical properties due to the extended delocalization along the polymer chain, which involves overlap between the d-orbitals of the metal centers and the π-system of the organic spacer. acs.org The presence of functional groups like those in this compound can be exploited in similar metal-carbon coupling reactions to create polymers with potential uses in semiconductor devices. acs.org

Furthermore, substituted anilines are widely used to modify the properties of conducting polymers like polyaniline (PANI). Introducing substituents onto the aniline monomer can improve the processability (e.g., solubility) of the resulting polymer, which is often a major challenge. researchgate.net While direct polymerization of this compound is less common, its functional groups are suitable for polycondensation reactions to form high-performance polymers like polyamides or polyimides, where the inherent properties of the monomer unit can impart enhanced thermal stability or specific optical characteristics to the final material.

| Polymer Type | Role of Aniline-based Monomer | Resulting Polymer Properties | Reference Example |

|---|---|---|---|

| Organometallic Polymers | Serves as a conjugated bridging spacer between metal centers. | Semiconducting, potential for liquid crystal behavior, linear and nonlinear optical properties. | Pt(II) and Pd(II) polymers from 2,6-diethynyl-4-nitroaniline. acs.org |

| Modified Polyanilines | Substituted aniline used to enhance polymer characteristics. | Improved solubility and processability while retaining semiconducting properties. | Poly(2-anilinoethanol) synthesized to improve PANI processability. researchgate.net |

| Polyamides/Polyimides | Acts as a diamine or amine-functionalized monomer in polycondensation. | High thermal stability, specific dielectric or optical properties. | General application of aromatic amines in high-performance polymers. |

Development of Organic Semiconductors and Optical Materials

The development of advanced optical and electronic materials relies heavily on molecules with specific electronic properties, and this compound is a prototypical example of such a compound. Its utility stems from its "push-pull" electronic structure, a key design principle for materials with second-order nonlinear optical (NLO) properties. nih.gov

In this molecule, the electron-donating amino group (the "push") and the electron-withdrawing nitro group (the "pull") are connected through the π-conjugated system of the benzene (B151609) ring. This arrangement creates a significant ground-state dipole moment and leads to a large change in dipole moment upon electronic excitation, which is a prerequisite for high molecular second-order hyperpolarizability (β), the microscopic origin of NLO phenomena like second-harmonic generation (SHG). nih.govacs.orgresearchgate.net SHG is a process where two photons of a certain frequency are combined to generate a single new photon with twice the energy (and twice the frequency), a property valuable in laser technology and photonics. researchgate.netrsc.org The bromine atom further modifies the molecule's electronic properties and can influence intermolecular interactions in the solid state, which is crucial for achieving the non-centrosymmetric crystal packing required for bulk SHG effects.

This same push-pull characteristic is also fundamental to the design of organic semiconductors. wikipedia.org Organic semiconductors are π-bonded molecules or polymers whose electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be precisely tuned through chemical synthesis. Molecules like this compound can be used as building blocks for larger, more complex organic semiconductors or as dopants to modify the properties of a host semiconductor material. youtube.com Their intrinsic polarity and semiconducting nature make them suitable for integration into optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org

| Molecular Feature | Description | Relevance to Material Properties |

|---|---|---|

| Amino Group (-NH₂) | Strong electron-donating group ("push"). | Creates electronic asymmetry for NLO properties; acts as a reactive site for polymerization. nih.gov |

| Nitro Group (-NO₂) | Strong electron-withdrawing group ("pull"). | Essential for the push-pull system, enhancing molecular hyperpolarizability (β) for SHG. nih.govresearchgate.net |

| π-Conjugated Benzene Ring | Acts as the electronic bridge connecting the donor and acceptor groups. | Facilitates intramolecular charge transfer, a key mechanism for NLO and semiconducting behavior. acs.org |

| Bromo Group (-Br) | Electronegative substituent. | Modifies electronic properties and influences crystal packing, which is critical for bulk NLO effects. |

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks and Patterns

Hydrogen bonds are among the most critical interactions in determining the crystal packing of nitroanilines. In the solid state, the amino group (-NH₂) typically acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) serve as acceptors. This leads to the formation of robust networks that stabilize the crystal lattice.

Table 1: Common Hydrogen Bonding Patterns in Substituted Nitroanilines

| Interaction Type | Donor | Acceptor | Typical Distance/Angle | Reference |

|---|---|---|---|---|

| Intermolecular | N—H | O (Nitro) | N⋯O: ~2.9-3.4 Å | nih.govresearchgate.net |

| Intermolecular | C—H | O (Nitro) | - | nih.gov |

| Intramolecular | N—H | Br | - | nih.govresearchgate.net |

π-Stacking Interactions in Crystal Packing

Aromatic π-stacking is another significant force in the crystal packing of 2-Bromo-5-nitroaniline. These interactions occur between the electron-rich π-systems of the benzene (B151609) rings of adjacent molecules. The geometry of these interactions can vary, including offset-face-to-face (OFF) and edge-to-face (EF) arrangements. mdpi.com

In many substituted anilines and nitrobenzenes, π-stacking interactions contribute to the formation of columnar stacks or herringbone patterns. rsc.orgiucr.org For example, in the crystal structure of 2-methoxy-5-nitroaniline (B165355), molecules arrange in π-stacks where the dipole moments align in an antiparallel fashion. iucr.org The interplay between hydrogen bonding and π-stacking is crucial; in some structures, hydrogen bonds link molecules into sheets, which are then connected by π-stacking interactions, while in others, π-stacking dominates the primary packing motif. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences the quadrupole moment, which can significantly affect the energy and geometry of the π-stacking. rsc.org

Dipole-Induced Aggregation Phenomena

The this compound molecule possesses a significant dipole moment due to the powerful electron-withdrawing nitro group and the electron-donating amino group. This strong dipole moment is a key driver for molecular aggregation in both solution and the solid state. In solution, this can lead to concentration-dependent spectroscopic properties. iucr.org

Intermolecular Charge Transfer Processes in Solid State

Molecules like this compound, which feature linked electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups, are known as "push-pull" systems. This electronic structure facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govchemrxiv.org In the solid state, the close packing of these molecules can lead to intermolecular charge transfer (CT) processes.

This phenomenon is responsible for the color of many organic solids. For instance, the orange-red color of crystalline 2-methoxy-5-nitroaniline is attributed to an intermolecular charge-transfer process where light absorption excites an electron from one molecule to another within the crystal lattice. iucr.org This process is highly dependent on the degree of aggregation and the specific packing arrangement, as the energy of the charge-transfer transition decreases with increasing aggregation. iucr.org Such solid-state charge transfer can be compared to the band gap in inorganic semiconductors and is a key property for potential applications in organic electronics and nonlinear optics. iucr.org The formation of charge-transfer complexes between donor and acceptor molecules is a well-studied phenomenon, and in crystals of a single push-pull compound, the molecules can effectively act as both donor and acceptor to one another. mdpi.comresearchgate.net

Co-crystallization Studies and Host-Guest Interactions

Co-crystallization is a powerful crystal engineering technique used to modify the physical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. For nitroaniline derivatives, co-crystallization has been explored for various purposes, including the development of new energetic materials with reduced sensitivity. mdpi.com

By selecting coformers with complementary hydrogen bonding sites, it is possible to design novel supramolecular structures. For example, a non-energetic molecule like 2-nitroaniline (B44862) has been successfully co-crystallized with benzotrifuroxan (B3051571) (BTF), where strong hydrogen bonds form between the amino group of the nitroaniline and the oxygen/nitrogen atoms of BTF. mdpi.com This demonstrates the potential of this compound to act as a component in co-crystals, where it could form predictable hydrogen bonds. Furthermore, porous host frameworks assembled through non-covalent interactions can encapsulate guest molecules, leading to host-guest cocrystals with tunable properties, such as luminescence. sci-hub.box The ability of the bromo, nitro, and amino groups to participate in various intermolecular interactions makes this compound a candidate for inclusion in such supramolecular systems.

Environmental and Toxicological Research Perspectives

Investigation of Degradation Pathways

The degradation of a chemical compound in the environment can occur through various biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis. These pathways determine the persistence and potential for accumulation of the compound in different environmental compartments.

However, a comprehensive search of scientific databases and environmental research literature yielded no specific studies investigating the degradation pathways of 2-Bromo-5-nitroaniline. Consequently, there are no detailed research findings or data to present on its transformation products or the kinetics of its degradation under various environmental conditions. The absence of such research means that the specific microorganisms, enzymes, or abiotic conditions that might contribute to the breakdown of this compound have not been identified.

Data on the degradation pathways of this compound is currently unavailable.

Mechanistic Studies of Environmental Fate

Mechanistic studies are crucial for understanding how a chemical compound behaves in the environment, including its transport, partitioning between air, water, and soil, and its potential for bioaccumulation. These studies often involve determining key physicochemical properties and conducting experiments that simulate environmental conditions.

As with its degradation pathways, there is a lack of published research on the mechanistic studies of the environmental fate of this compound. While databases provide basic chemical and physical properties, there are no specific experimental studies that detail its behavior in various environmental matrices. Therefore, information regarding its mobility in soil, its potential to volatilize from water, or its partitioning behavior in aquatic systems has not been experimentally determined or modeled in the scientific literature.

Detailed mechanistic studies on the environmental fate of this compound are not available in the current body of scientific literature.

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-5-nitroaniline, and how do they confirm molecular structure?

- Answer : The molecular structure of this compound (C₆H₅BrN₂O₂, MW 217.02 g/mol) can be confirmed via:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons near Br and NO₂ groups).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 217/215 (Br isotope pattern) validate the molecular formula .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups.

- Methodological Note : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary routes:

Nitration of 2-Bromoaniline : Controlled nitration (HNO₃/H₂SO₄) at low temperatures to direct NO₂ to the para position relative to NH₂.

Bromination of 5-Nitroaniline : Electrophilic substitution using Br₂/FeBr₃, ensuring regioselectivity via steric and electronic directing effects .

- Critical Conditions : Monitor reaction temperature (<5°C) and stoichiometry to avoid over-nitration/bromination.

Advanced Research Questions